Phenylazoxycyanide

説明

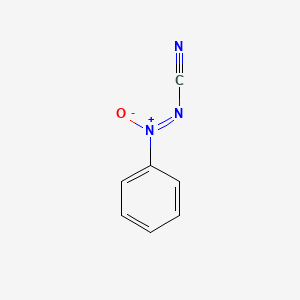

Phenylazoxycyanide is a chemically synthesized compound characterized by a phenyl group linked to an azoxy (-N=N-O-) functional group and a cyanide (-CN) moiety. Research demonstrates that this compound exhibits stronger microtubule-disrupting activity compared to its structural and functional analogue, calvatic acid, a reference antibiotic . Its mechanisms of action and toxicity profile have been explored in isolated hepatocyte models and liver microsome assays, revealing significant impacts on cytochrome P-450 content and cellular viability .

特性

CAS番号 |

54797-20-5 |

|---|---|

分子式 |

C7H5N3O |

分子量 |

147.13 g/mol |

IUPAC名 |

cyanoimino-oxido-phenylazanium |

InChI |

InChI=1S/C7H5N3O/c8-6-9-10(11)7-4-2-1-3-5-7/h1-5H |

InChIキー |

IIYWDRMGBBSUQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

正規SMILES |

C1=CC=C(C=C1)[N+](=NC#N)[O-] |

同義語 |

phenyl-O,N,N-azoxycyanide phenyl-ONN-azoxycyanide phenylazoxycyanide |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally or Functionally Similar Compounds

Calvatic Acid

Calvatic acid, a natural antibiotic, serves as the primary comparator for phenylazoxycyanide due to shared biological targets. Key differences include:

This compound’s azoxy-cyanide structure enhances its electrophilic reactivity, enabling covalent binding to tubulin proteins, whereas calvatic acid’s lactone-based structure induces milder, reversible microtubule destabilization .

Other Structural Analogues

- Phenylhydrazine derivatives : These lack the azoxy group and cyanide, resulting in lower microtubule affinity but higher hemolytic toxicity .

- 2-Aminobenzamides: Structurally distinct, these compounds prioritize glycosylation modulation over cytoskeletal disruption, limiting cross-application in antimicrobial contexts .

Mechanistic and Toxicological Insights

Microtubule Targeting

This compound’s superior microtubule-disrupting activity correlates with its ability to alkylate tubulin sulfhydryl groups, a mechanism absent in calvatic acid.

Hepatic Metabolism

In rat liver microsomes, this compound reduces cytochrome P-450 content by 40–50%, impairing drug-metabolizing enzymes more severely than calvatic acid (20–30% reduction). This suggests a broader pharmacokinetic interference risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。